molecular formula C6H13NO2 B13535375 Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol

Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol

Cat. No.: B13535375
M. Wt: 131.17 g/mol
InChI Key: ITNFYTQOVXXQNN-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the reduction of pyrrolidine derivatives. One common method is the reduction of pyrrolidine-2-carbaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form pyrrolidine derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyrrolidine-2-carboxylic acid or pyrrolidine-2-aldehyde.

    Reduction: Pyrrolidine derivatives with different alkyl or aryl groups.

    Substitution: Ethers or esters of pyrrolidine.

Scientific Research Applications

[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.

    Pyrrolidine-2-aldehyde: Contains an aldehyde group instead of hydroxymethyl groups, leading to different reactivity and applications.

    N-methylpyrrolidine:

The unique presence of two hydroxymethyl groups in [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol distinguishes it from these similar compounds, providing it with distinct reactivity and a broader range of applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

ITNFYTQOVXXQNN-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H](N[C@H]1CO)CO

Canonical SMILES

C1CC(NC1CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.